molecular formula C15H11N3O3 B055071 2-Hydroxy-N-(4-oxoquinazolin-3(4H)-yl)benzamide CAS No. 123199-81-5

2-Hydroxy-N-(4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B055071
CAS No.: 123199-81-5
M. Wt: 281.27 g/mol
InChI Key: KAJROCKGKBTXDR-UHFFFAOYSA-N
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Description

Stigmasterin, also known as stigmasterol, is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes. It is a naturally occurring compound found in the plant fats or oils of numerous plants, such as soybean, calabar bean, and rape seed. Stigmasterin plays a significant role in maintaining the structure and physiology of cell membranes in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasterin can be synthesized through various chemical processes. One common method involves the extraction of stigmasterin from plant sources, followed by purification using chromatographic techniques. The synthetic route typically includes the isolation of stigmasterin from plant oils, such as soybean oil, through saponification and subsequent extraction with organic solvents .

Industrial Production Methods

Industrial production of stigmasterin involves large-scale extraction from plant oils. The process includes the saponification of oils to release free sterols, followed by purification using techniques such as crystallization and chromatography. This method ensures the production of high-purity stigmasterin for various applications .

Chemical Reactions Analysis

Types of Reactions

Stigmasterin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for various applications.

Common Reagents and Conditions

    Oxidation: Stigmasterin can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form oxidized derivatives.

    Reduction: Reduction of stigmasterin can be achieved using hydrogen gas in the presence of a palladium catalyst to produce reduced sterol derivatives.

Major Products Formed

The major products formed from these reactions include oxidized sterol derivatives, reduced sterol derivatives, and substituted sterol compounds. These products have various applications in the pharmaceutical and chemical industries .

Scientific Research Applications

Stigmasterin has a wide range of scientific research applications:

Mechanism of Action

Stigmasterin exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/Akt signaling pathway and generate mitochondrial reactive oxygen species, leading to apoptosis in tumor cells. Additionally, stigmasterin modulates cyclin proteins and cyclin-dependent kinases, inhibiting cell proliferation and inducing autophagy in cancer cells . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines .

Comparison with Similar Compounds

Stigmasterin is structurally similar to other phytosterols such as spinasterol, fucosterol, and cyasterone. it is unique in its specific biological activities and applications:

Stigmasterin stands out due to its extensive use in the synthesis of steroidal hormones and its diverse pharmacological effects, making it a valuable compound in both research and industry .

Properties

CAS No.

123199-81-5

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-hydroxy-N-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C15H11N3O3/c19-13-8-4-2-6-11(13)14(20)17-18-9-16-12-7-3-1-5-10(12)15(18)21/h1-9,19H,(H,17,20)

InChI Key

KAJROCKGKBTXDR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=CC=CC=C3O

123199-81-5

Synonyms

2-Hydroxy-N-(4-oxo-3(4H)-quinazolinyl)benzamide

Origin of Product

United States

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